molecular formula C13H15NO B10819560 Leptomerine

Leptomerine

Cat. No.: B10819560
M. Wt: 201.26 g/mol
InChI Key: HHCLDHNLTJDYEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Leptomerine can be synthesized through various chemical reactions involving quinolone derivatives. The synthesis typically involves the methylation of 2-propyl-4-quinolone using methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Esenbeckia leiocarpa. The process includes bioactivity-guided fractionation of ethanol extracts, followed by purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: Leptomerine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinolone ring, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinolone derivatives with various functional groups.

    Reduction: Amine derivatives of this compound.

    Substitution: Substituted quinolone derivatives with different functional groups.

Scientific Research Applications

Leptomerine has several scientific research applications, including:

Comparison with Similar Compounds

    Skimmianine: Another quinolone alkaloid with lower acetylcholinesterase inhibitory activity.

    Kokusaginine: A quinolone alkaloid with moderate acetylcholinesterase inhibitory activity.

    Maculine: A quinolone alkaloid with similar biological activities but lower potency compared to leptomerine.

This compound’s unique structure and potent biological activity make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-2-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCLDHNLTJDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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